molecular formula C12H14N4O3 B6592929 N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE CAS No. 285139-07-3

N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE

Cat. No.: B6592929
CAS No.: 285139-07-3
M. Wt: 262.26 g/mol
InChI Key: UDSDXVOREMRIDJ-UHFFFAOYSA-N
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Description

N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE is a synthetic organic compound with the molecular formula C12H14N4O3 and a molecular weight of 262.26 g/mol. This compound is known for its applications in scientific research and industry, particularly as an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase.

Preparation Methods

The synthesis of N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE involves several steps. One common synthetic route includes the reaction of 2-aminobenzamide with acetic anhydride to form N-acetyl-2-aminobenzamide. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired quinazolinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone ring to tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase, which is involved in the biosynthesis of sialic acids.

    Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets. As an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase, it binds to the active site of the enzyme, preventing the conversion of substrates into sialic acids. This inhibition disrupts the biosynthesis pathway, leading to reduced levels of sialic acids in cells.

Comparison with Similar Compounds

N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE can be compared with other quinazolinone derivatives, such as:

    N-[2-(ACETYLAMINO)-6-(DIMETHOXYMETHYL)-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL]ACETAMIDE: This compound has a similar structure but with additional methoxy groups, which may alter its chemical properties and biological activity.

    2-ACETYLAMINOFLUORENE: Another compound with acetylamino groups, known for its carcinogenic and mutagenic properties.

The uniqueness of this compound lies in its specific inhibitory effects on Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-acetamido-6-oxo-7,8-dihydro-5H-quinazolin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-6(17)13-11-9-5-8(19)3-4-10(9)15-12(16-11)14-7(2)18/h3-5H2,1-2H3,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSDXVOREMRIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1CC(=O)CC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166677
Record name Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285139-07-3
Record name Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285139-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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